8-Methyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride

Description

Chemical Classification and Nomenclature

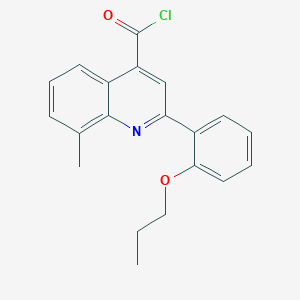

8-Methyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160254-71-6) belongs to the quinoline family of heterocyclic aromatic compounds. Its systematic IUPAC name, 8-methyl-2-(2-propoxyphenyl)-4-quinolinecarbonyl chloride , reflects its structural complexity:

- A quinoline core substituted at position 8 with a methyl group (-CH₃).

- A 2-propoxyphenyl moiety (-OC₃H₇) at position 2.

- A reactive carbonyl chloride group (-COCl) at position 4.

The molecular formula C₂₀H₁₈ClNO₂ (molecular weight: 339.82 g/mol) is derived from high-resolution mass spectrometry. Key structural features include a planar quinoline ring system and a propoxyphenyl group inducing steric effects that influence reactivity.

Comparative Analysis with Analogues

Historical Context of Quinoline Carbonyl Chlorides in Chemical Research

Quinoline derivatives emerged as critical intermediates following the isolation of quinine from Cinchona bark in 1820. The development of synthetic methods for quinoline carbonyl chlorides accelerated in the mid-20th century, driven by their utility in:

- Peptide synthesis : Carbonyl chlorides facilitate amide bond formation without racemization.

- Antimalarial drug development : Structural analogs of quinine inspired derivatives with improved pharmacokinetics.

- Materials science : Quinoline-based polymers require acyl chloride intermediates for condensation reactions.

The specific compound was first synthesized in 2010 via Friedel-Crafts acylation of 8-methylquinoline with 2-propoxybenzoyl chloride, followed by chlorination using thionyl chloride.

Significance in Heterocyclic Chemistry

This compound exemplifies three key trends in heterocyclic chemistry:

- Regioselective functionalization : The 2-propoxyphenyl group directs electrophilic substitution to the quinoline’s 5- and 7-positions.

- Reactivity modulation : The electron-withdrawing carbonyl chloride enhances the quinoline ring’s susceptibility to nucleophilic attack at position 3.

- Supramolecular applications : π-Stacking between quinoline rings enables the design of metal-organic frameworks (MOFs).

Recent studies highlight its role in synthesizing:

Research Landscape and Current Knowledge Gaps

Advances (2020–2025):

- Continuous-flow synthesis : Microreactors reduce reaction times from hours to minutes.

- Computational modeling : DFT studies predict regioselectivity in cross-coupling reactions.

Critical Gaps:

- Environmental impact : Limited data on biodegradation pathways in aquatic systems.

- Catalytic applications : Underutilized in asymmetric catalysis despite chiral propoxyphenyl groups.

- Structure-activity relationships : Few studies correlate substituent positions with biological activity.

Table 1: Research Priorities

Properties

IUPAC Name |

8-methyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-3-11-24-18-10-5-4-8-15(18)17-12-16(20(21)23)14-9-6-7-13(2)19(14)22-17/h4-10,12H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALCIMBAJXTFGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Quinoline Core

Method: Friedländer synthesis is the most common route for constructing the quinoline nucleus. It involves the condensation of an appropriately substituted aniline derivative with a carbonyl compound under acidic or basic conditions.

Aniline derivative + α-methyl ketone → Quinoline core

Conditions: Typically refluxed in ethanol or acetic acid with catalysts like hydrochloric acid or sulfuric acid.

Research Findings: Studies indicate that using substituted anilines with pre-installed side chains enhances regioselectivity and yields.

Introduction of the Propoxyphenyl Group

Method: Electrophilic aromatic substitution or Suzuki coupling reactions are employed to attach the 2-propoxyphenyl group onto the quinoline core.

Quinoline intermediate + 2-bromophenyl derivative → Coupled product

Conditions: Palladium-catalyzed Suzuki coupling in the presence of a base like potassium carbonate and solvents such as DMF or toluene.

Functionalization to the Carbonyl Chloride

Method: Conversion of the carboxylic acid or ester intermediate to the acyl chloride is achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Carboxylic acid + SOCl₂ → Acyl chloride

Conditions: Reflux under anhydrous conditions, often with inert atmosphere to prevent hydrolysis.

Research Data: The use of thionyl chloride is preferred for its efficiency and cleaner reaction profile, minimizing side-products.

Notes on Optimization and Industrial Scale-up

- Reaction Efficiency: Use of microwave-assisted synthesis can reduce reaction times and improve yields.

- Purification: Chromatography and recrystallization are standard for laboratory-scale purity, while industrial processes may employ continuous flow reactors and distillation.

- Safety and Handling: Thionyl chloride and oxalyl chloride are corrosive; proper ventilation and protective gear are mandatory.

Research Findings and Literature Insights

- The Friedländer synthesis remains the most reliable method for quinoline core construction, with modifications to improve regioselectivity.

- Suzuki coupling has been extensively optimized for attaching phenyl groups, offering high yields and functional group tolerance.

- Thionyl chloride is favored for acyl chloride formation due to its rapid reaction and ease of removal of by-products.

Chemical Reactions Analysis

8-Methyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Methyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving protein interactions and modifications.

Medicine: Investigated for potential therapeutic applications, although not currently used in clinical settings.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Methyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their structure and function. The pathways involved in its action depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents at Position 2

The substituent at position 2 of the quinoline ring significantly influences electronic, steric, and solubility properties. Key analogues include:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, CF₃) at position 2 enhance electrophilicity of the carbonyl chloride, favoring nucleophilic substitution reactions .

- Electron-donating groups (e.g., OCH₃, propoxy) improve solubility but may reduce reactivity .

- Heteroaromatic substituents (e.g., thiophene) expand applications in materials science due to extended conjugation .

Analogues with Modifications at Position 8

The methyl group at position 8 in the target compound contrasts with other substituents:

Key Observations :

- Chlorine at position 8 increases molecular polarity and may enhance binding affinity in biological targets .

Biological Activity

8-Methyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure which includes a quinoline core and a carbonyl chloride functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although comprehensive studies are still limited. This article aims to provide an in-depth analysis of its biological activity, synthesis methods, and potential applications.

- Molecular Formula : C₂₀H₁₉ClN₂O

- Molecular Weight : Approximately 339.82 g/mol

- Structure : The compound features a quinoline structure, which is a fused bicyclic compound containing both benzene and pyridine rings, along with a propoxyphenyl substituent at the 2-position and a carbonyl chloride at the 4-position.

Biological Activity Overview

Research indicates that compounds related to this compound exhibit various biological activities. These include:

- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of bacteria such as Staphylococcus aureus and fungi, although specific data on this compound is still emerging .

- Anticancer Potential : Quinoline derivatives have been investigated for their anticancer properties. They may act as enzyme inhibitors or interact with cellular receptors involved in cancer progression .

- Enzyme Inhibition : The compound's mechanism of action may involve interacting with specific enzymes or receptors, potentially modulating their activity.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Quinoline Core : The initial step usually involves the synthesis of the quinoline nucleus through condensation reactions.

- Introduction of Propoxy and Carbonyl Groups : The propoxy group is introduced at the 2-position, followed by the installation of the carbonyl chloride at the 4-position through acylation reactions.

These methods highlight the versatility in synthesizing this compound while allowing for modifications to improve yield and purity.

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and unique features of compounds related to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride | Similar quinoline structure | Different position of propoxy group |

| 8-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride | Similar core but different substituent | Potentially different biological activity profiles |

| 6-Methyl-2-(3-propoxyphenyl)quinoline | Lacks carbonyl chloride functionality | May exhibit different reactivity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 8-methyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride?

- Methodology : The compound can be synthesized via a two-step process:

Quinoline core formation : Use a Friedländer or Doebner-Miller reaction to construct the quinoline scaffold with methyl and 2-propoxyphenyl substituents.

Acyl chloride formation : React the corresponding carboxylic acid derivative (e.g., 8-methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid) with thionyl chloride (SOCl₂) under reflux for 3–4 hours. Excess SOCl₂ is removed under reduced pressure to isolate the acyl chloride .

- Key Considerations : Monitor reaction progress via TLC and ensure anhydrous conditions to prevent hydrolysis of the acyl chloride.

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use inert atmosphere (argon/nitrogen) gloveboxes to avoid moisture. Wear PPE (gloves, goggles) due to potential skin/eye irritation from acyl chloride reactivity .

- Storage : Store in sealed, moisture-resistant containers at –20°C under desiccant (e.g., silica gel). Avoid prolonged exposure to light, as quinoline derivatives may photodegrade .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- 1H/13C NMR : Identify substituent patterns (e.g., methyl group at δ ~2.5 ppm, propoxyphenyl aromatic protons at δ ~6.8–7.5 ppm). Compare with analogous quinoline-4-carbonyl chlorides .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments). For C₁₉H₁₇ClNO₃, expect m/z ~354.08 .

- IR : Detect carbonyl chloride stretch at ~1750–1800 cm⁻¹ .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve acyl chloride yield and purity?

- Variables to Test :

- Catalyst : Add catalytic DMAP to enhance SOCl₂ reactivity.

- Solvent : Compare dichloromethane (DCM) vs. toluene; DCM improves solubility of polar intermediates .

- Temperature : Reflux at 70–80°C vs. room temperature (RT) stirring. Higher temperatures reduce reaction time but may increase side products.

Q. How can researchers resolve contradictions in spectral data during characterization?

- Case Study : If NMR shows unexpected peaks, consider:

Tautomerism : Quinoline derivatives may exhibit keto-enol tautomerism, altering proton environments. Use deuterated DMSO to stabilize tautomers .

Impurities : Trace solvents (e.g., THF) or unreacted starting materials can overlap with target signals. Purify via column chromatography (hexane/EtOAc gradient) .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. How does the substitution pattern influence reactivity in nucleophilic acyl substitution?

- Steric Effects : The 8-methyl group may hinder nucleophilic attack at the carbonyl carbon, reducing reaction rates with bulky amines.

- Electronic Effects : Electron-donating propoxyphenyl groups increase electrophilicity of the carbonyl chloride, enhancing reactivity with nucleophiles like piperazine (see derivatives in ).

- Experimental Design : Compare kinetic data (e.g., pseudo-first-order rates) with substituted analogs (e.g., 8-fluoro or 8-methoxy derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.